

Application Notes and Protocols for In Vivo Experimental Design Using Ornidazole-d5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornidazole, a 5-nitroimidazole derivative, is a potent antimicrobial agent effective against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within anaerobic or hypoxic cells, leading to the formation of reactive intermediates that induce DNA damage and cell death.[1][2][3] This selective activation in low-oxygen environments makes it a valuable tool for targeting hypoxic tissues, a common feature of solid tumors and ischemic areas.

Ornidazole-d5 is a deuterated form of ornidazole, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for pharmacokinetic (PK) and metabolic studies using mass spectrometry.[4][5] The deuterium substitution can potentially influence the drug's pharmacokinetic properties.[6] **Ornidazole-d5** is frequently utilized as an internal standard in the bioanalysis of ornidazole, ensuring accurate quantification in complex biological matrices.[4][5]

These application notes provide detailed protocols for the in vivo use of **Ornidazole-d5** in pharmacokinetic studies and as a probe for identifying hypoxic tissues.

Data Presentation



Pharmacokinetic Parameters of Ornidazole (Unlabeled) in Humans

The following table summarizes the pharmacokinetic parameters of unlabeled ornidazole in healthy human volunteers after a single oral dose. While specific data for **Ornidazole-d5** is not readily available in published literature, these values provide a baseline for experimental design. It is anticipated that the pharmacokinetic profile of **Ornidazole-d5** will be similar, though potential isotopic effects on metabolism and elimination should be considered.

Parameter	Value	Reference	
Maximum Plasma Concentration (Cmax)	10.9 μg/mL (after 750 mg oral dose)	[7]	
24 ± 5.2 mg/L (after 1000 mg IV dose)	[8]		
Time to Cmax (Tmax)	2 - 4 hours (after 750 mg oral dose)	[7]	
Elimination Half-life (t½)	14.4 hours	[7]	
14.1 ± 2.7 hours (after 1000 mg IV dose)	[8]		
Volume of Distribution (Vd)	0.9 ± 0.13 L/kg (after 1000 mg IV dose)	[8]	
Plasma Protein Binding	< 15% [7]		
Total Body Clearance	47 ± 12 mL/min (after 1000 mg IV dose)	[8]	
Excretion	Primarily in urine (as metabolites)	[2]	

Tissue Distribution of Ornidazole (Unlabeled) in Humans

This table presents the concentration of unlabeled ornidazole in various tissues following a 1000 mg intravenous dose, highlighting its penetration into relevant sites.



Tissue	Concentration	Time of Measurement	Reference
Serum (peak)	24 ± 5.2 mg/L	15 minutes post- infusion	[8]
Serum (trough)	6.3 ± 1.4 mg/L	24 hours post-infusion	[8]
Abdominal Wall	Adequate levels	At incision and closure	[8]
Epiploic Fat	Adequate levels	At incision and closure	[8]
Colonic Wall	Adequate levels	At time of anastomosis	[8]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Ornidazole-d5 in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of **Ornidazole-d5**.

1. Animal Model:

- Species: Sprague-Dawley rats (male, 8-10 weeks old)
- Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Dosing and Administration:

- Formulation: Prepare a solution of **Ornidazole-d5** in a suitable vehicle (e.g., a mixture of PEG300, Tween 80, and water).[6]
- Dose: 50 mg/kg body weight.
- Route of Administration: Oral gavage or intraperitoneal injection.

3. Sample Collection:



- Blood samples (approximately 0.25 mL) are collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- 4. Sample Preparation for LC-MS/MS Analysis:
- To 100 μL of plasma, add a known concentration of an internal standard (e.g., unlabeled Ornidazole).
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.[5][9]
- 5. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., Capcell PAK MG C18, 100 × 4.6 mm, 5 μm).[5]
 [9]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for Ornidazole-d5 and the internal standard. For Ornidazole-d5, the transition is m/z 225 → 128.[4]



6. Data Analysis:

- Construct a calibration curve using standards of known Ornidazole-d5 concentrations.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Protocol 2: In Vivo Hypoxia Detection Using Ornidazoled5 in a Tumor Xenograft Model

This protocol describes the use of **Ornidazole-d5** to identify hypoxic regions in a tumor model through immunohistochemical detection of its adducts.

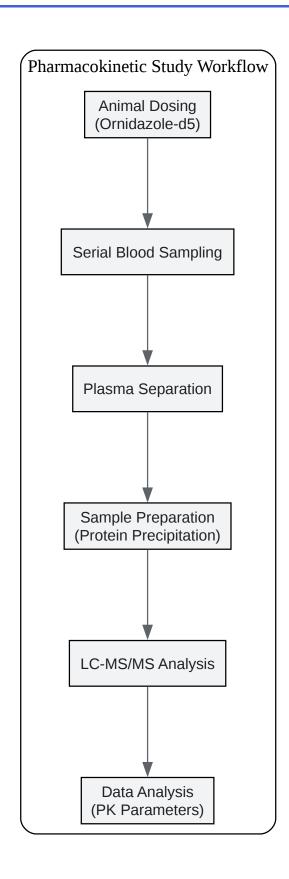
- 1. Animal Model:
- Species: Immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Model: Subcutaneously implant human cancer cells (e.g., B16F10 melanoma cells) to establish tumor xenografts.[10]
- 2. Administration of Ornidazole-d5:
- Once tumors reach a suitable size (e.g., 100-200 mm³), administer **Ornidazole-d5** intraperitoneally at a dose of 60-100 mg/kg.[11]
- 3. Tissue Collection and Processing:
- After a designated time for the drug to distribute and form adducts in hypoxic tissues (e.g., 2-4 hours), euthanize the mice.
- Excise the tumors and fix them in 10% neutral buffered formalin.
- Embed the fixed tumors in paraffin and section them for immunohistochemistry.
- 4. Immunohistochemistry (IHC):
- Deparaffinize and rehydrate the tissue sections.



- Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate the sections with a primary antibody that recognizes the protein adducts of reduced nitroimidazoles.
- Wash and incubate with a biotinylated secondary antibody.
- Apply an avidin-biotin-peroxidase complex.
- Develop the signal with a chromogen such as diaminobenzidine (DAB).
- Counterstain with hematoxylin.
- 5. Imaging and Analysis:
- Acquire images of the stained tissue sections using a light microscope.
- The brown staining indicates the presence of Ornidazole-d5 adducts, marking the hypoxic regions of the tumor.
- Quantify the hypoxic fraction by measuring the stained area relative to the total tumor area using image analysis software.

Mandatory Visualization

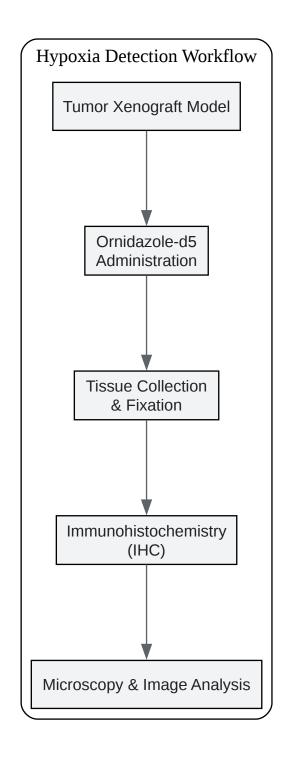




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Caption: Workflow for an in vivo pharmacokinetic study of **Ornidazole-d5**.





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Caption: Workflow for in vivo hypoxia detection using **Ornidazole-d5**.

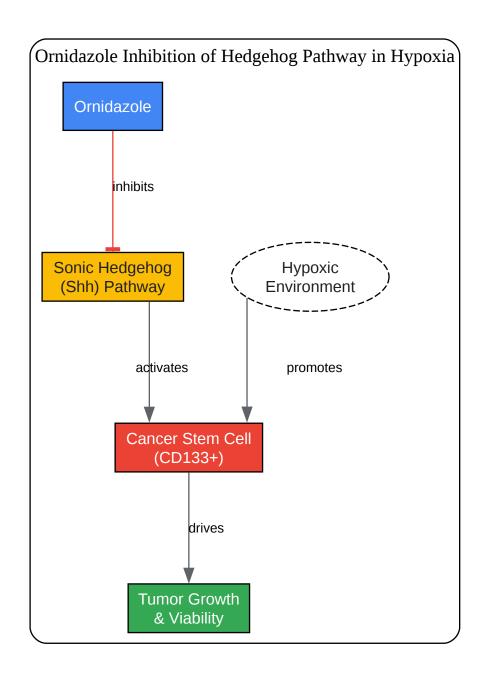




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Caption: Simplified signaling pathway of Ornidazole's action in hypoxic cells.





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Caption: Ornidazole's inhibitory effect on the Hedgehog signaling pathway.[10]

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